Bakkenolide A

説明

Fukinanolide is a natural product found in Petasites japonicus and Scandosorbus intermedia with data available.

生物活性

Bakkenolide A, a compound derived from the plant Petasites japonicus, has garnered attention for its potential biological activities. Research indicates that this compound exhibits various effects, particularly in the realms of neuroprotection, anti-inflammatory properties, and interactions with cellular signaling pathways. Below is a detailed exploration of its biological activity based on diverse sources.

Chemical Structure and Properties

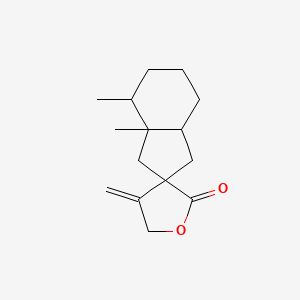

This compound is a sesquiterpene lactone characterized by its unique structure, which contributes to its biological activities. The synthesis of this compound has been documented, demonstrating its accessibility for research purposes and potential therapeutic applications .

1. Neuroprotective Effects

This compound has shown promising neuroprotective effects in various studies. For instance, while Bakkenolide B was more extensively studied for its neuroprotective qualities, this compound's weaker activity in certain assays suggests it may still play a role in neuroprotection through different mechanisms.

- Mechanism of Action : Research indicates that this compound may influence apoptotic pathways in neurons. In studies involving oxygen-glucose deprivation (OGD), it was observed that compounds related to this compound could inhibit apoptosis by modulating the expression levels of Bcl-2 and Bax proteins, thus enhancing cell survival rates under stress conditions .

2. Anti-inflammatory Properties

This compound has been implicated in anti-inflammatory responses, particularly through its interactions with calcium signaling pathways. It has been noted that compounds from the Petasites japonicus plant, including this compound, can inhibit interleukin-2 production in T cells, which is crucial for inflammatory responses .

- Case Study : In a bioassay study focusing on the anti-inflammatory properties of Petasites japonicus, extracts containing Bakkenolides were shown to reduce inflammation markers in microglial cells, suggesting a potential role in treating neuroinflammatory conditions .

3. Antimicrobial Activity

Recent studies have identified this compound's potential as an antibacterial agent. It has been shown to inhibit bacterial neuraminidase (NA), an enzyme critical for bacterial virulence.

- Research Findings : The inhibitory activity of this compound against NA was quantified with an IC50 value indicating significant potency. Molecular docking simulations further elucidated its binding affinity to NA, suggesting a competitive inhibition mechanism .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

科学的研究の応用

Chemical Research Applications

Model Compound for Sesquiterpene Lactones

Bakkenolide A serves as a model compound for studying the synthesis and properties of sesquiterpene lactones. Its unique structural features allow researchers to investigate the chemical behavior and reactivity of similar compounds.

Synthetic Routes

Various synthetic methods have been developed to produce this compound, including:

- Asymmetric Cyclization-Carbonylation : Utilizing palladium(II) catalysts with chiral bisoxazoline ligands.

- Intramolecular Diels-Alder Reactions : This method involves a concise five-step synthesis leading to the formation of this compound and its derivatives.

Biological Research Applications

Cytotoxic Effects on Carcinoma Cell Lines

this compound has been shown to exhibit cytotoxic effects against various carcinoma cell lines. In vitro studies indicate that it induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

Mechanism of Action

The compound primarily targets Histone Deacetylase 3 (HDAC3) and modulates the PI3K/Akt signaling pathway. This interaction leads to:

- Inhibition of Inflammation : Down-regulation of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α.

- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Pharmacokinetics

A pharmacokinetic study conducted on rats revealed that this compound has a mean peak plasma concentration of 234.7 ± 161 ng/mL after a single oral dose of 20 mg/kg. The compound exhibits a relatively short elimination half-life and low oral bioavailability, indicating that further research is needed to enhance its pharmacokinetic profile.

Industrial Applications

Insect Antifeedant Properties

Research indicates that this compound possesses significant insect antifeedant properties, making it a candidate for developing natural insect repellents. Its efficacy against various insect species highlights its potential use in agricultural applications.

Comparative Analysis with Other Bakkenolides

The following table summarizes the biological activities of this compound compared to other bakkenolides:

| Compound | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects | Insect Antifeedant |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Yes |

| Bakkenolide B | High | Yes | Moderate | Moderate |

| Bakkenolide D | Low | Yes | Unknown | High |

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various carcinoma cell lines, suggesting its potential as an anticancer agent.

- Neuroprotection Against Ischemia : Animal models indicate that this compound can mitigate damage from ischemic events through its antioxidant properties.

- Antimicrobial Properties : The compound's inhibition of bacterial neuraminidase suggests potential applications in treating infections caused by bacteria reliant on this enzyme.

化学反応の分析

Table 1: Fundamental chemical reactions of Bakkenolide A

Intramolecular Diels-Alder Strategy

The most efficient route involves:

-

Sequential alkylation of ethyl 4-benzyloxyacetoacetate with:

-

Intramolecular [4+2] cyclization at 110°C yields hydrindane 28 with:

-

Hydrogenation/Lactonization cascade creates spirolactone framework

Table 2: Stereochemical outcomes using different diene precursors

| Diene Isomer | Major Product | Byproducts |

|---|---|---|

| (Z)-pentadiene | (±)-Bakkenolide A | 7-epi (12%), 10-epi (8%) |

| (E)-pentadiene | 10-epithis compound (64%) | 7,10-diepi (22%) |

Radical Cyclization Attempts

Propargyl esters (16 , 22 ) underwent unsuccessful radical cyclization:

-

Phenylselenide precursors showed 83% reductive deselenization

-

No spirolactone formation observed under Bu₃SnH/AIBN conditions

Asymmetric Modifications

Palladium-catalyzed asymmetric methods achieve enantiomeric excess:

Stability and Reactivity Considerations

Critical stability data:

These reaction profiles establish this compound as a versatile synthetic platform for generating structural analogs with modified biological activities. The predominance of Diels-Alder methodologies highlights their utility in constructing complex terpenoid architectures while maintaining stereochemical control.

特性

IUPAC Name |

7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXAYHNZXBOVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19906-72-0 | |

| Record name | Bakkenolide A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。